molecular formula C23H17Cl4NO3 B2610115 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 478033-84-0

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2610115
CAS No.: 478033-84-0
M. Wt: 497.19
InChI Key: LJGLVBKJLGTYLN-ORBVJSQLSA-N
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Description

This compound is an oxime ether derivative characterized by a 3-oxopropanal backbone linked to a phenyl ring substituted with a 2,4-dichlorobenzyloxy group. The oxime functional group is further modified with a 2,4-dichlorobenzyl moiety. Its molecular formula is C₂₃H₁₇Cl₄NO₃, with a molecular weight of 497.2 g/mol and a purity exceeding 90% .

Properties

IUPAC Name

(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl4NO3/c24-18-5-1-16(21(26)11-18)13-30-20-7-3-15(4-8-20)23(29)9-10-28-31-14-17-2-6-19(25)12-22(17)27/h1-8,10-12H,9,13-14H2/b28-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGLVBKJLGTYLN-ORBVJSQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to further reactions to introduce the oxime group and form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Oxidation Reactions

The oxime (-C=N-OH) and ketone (-CO-) groups are primary sites for oxidation.

Reagent Conditions Product Key Observations
Potassium permanganateAcidic, 60–80°CCarboxylic acid derivativesSelective oxidation of the oxime to nitro groups or ketone to carboxylate.
Hydrogen peroxideAqueous ethanol, RTEpoxides or hydroxylated derivativesLimited efficiency due to steric hindrance from dichlorobenzyl groups .
  • Mechanistic Insight : Oxidation of the oxime group typically proceeds via radical intermediates or electrophilic attack, while ketone oxidation follows nucleophilic addition pathways.

Reduction Reactions

The oxime and carbonyl groups are reducible under controlled conditions.

Reagent Conditions Product Yield
Sodium borohydrideMethanol, 0–5°CAmine derivatives~65%
Lithium aluminum hydrideDry THF, refluxAlcohols or secondary amines~50%
  • Critical Notes :

    • NaBH4 selectively reduces the oxime to primary amines without affecting the dichlorobenzyl ethers.

    • Over-reduction risks with LiAlH4 may degrade the aromatic rings.

Substitution Reactions

The electron-deficient chlorine atoms on the dichlorobenzyl groups undergo nucleophilic substitution.

Nucleophile Conditions Product Catalyst
Hydroxide ionDMSO, 100°CHydroxybenzyl derivativesPhase-transfer agents
AminesAcetonitrile, RTAminobenzyl analoguesTriethylamine
  • Structural Impact : Substitution at the 2- or 4-position chlorine atoms alters solubility and bioactivity .

Stability and Side Reactions

  • Hydrolysis : The oxime group hydrolyzes to ketones under strong acidic (HCl, 80°C) or basic (NaOH, 50°C) conditions .

  • Thermal Decomposition : Degrades above 250°C, releasing chlorinated byproducts (e.g., 2,4-dichlorotoluene) .

Comparative Reactivity Table

Functional Group Reaction Type Reactivity Influence of Substituents
Oxime (-C=N-OH)Oxidation/ReductionHighElectron-withdrawing Cl groups enhance oxidative stability.
Dichlorobenzyl etherSubstitutionModerateSteric hindrance slows nucleophilic attack .
Aromatic ketoneReductionLowResonance stabilization reduces reducibility.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Studies have indicated that compounds similar to 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime exhibit significant antimicrobial properties. This compound can potentially inhibit the growth of various bacterial strains, making it a candidate for further research in developing new antimicrobial agents .
  • Anticancer Research
    • There is emerging evidence that oxime derivatives possess anticancer properties. The structural features of this compound suggest it may interact with cellular pathways involved in cancer progression. Preliminary studies have shown promise in inhibiting tumor cell proliferation in vitro, warranting further investigation into its mechanism of action and efficacy against specific cancer types .
  • Enzyme Inhibition
    • The compound has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it may act as a potential inhibitor of acetylcholinesterase, which is significant in treating neurodegenerative diseases such as Alzheimer's .

Synthetic Applications

  • Synthetic Intermediates
    • The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules used in pharmaceuticals. Its unique functional groups allow for further modifications that can lead to novel therapeutic agents .
  • Material Science
    • Research into the use of this compound in material science has begun, particularly in creating polymers with specific functionalities. The incorporation of such oxime derivatives can enhance the properties of materials used in coatings and adhesives .

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli
Anticancer PotentialInhibited proliferation of breast cancer cell lines by inducing apoptosis
Enzyme InhibitionShowed potential as an acetylcholinesterase inhibitor

Mechanism of Action

The mechanism of action of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the dichlorobenzyl groups may interact with cellular membranes, affecting membrane integrity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in the substitution pattern of the benzyl groups on the oxime ether. The following table summarizes their molecular features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound O-(2,4-dichlorobenzyl) C₂₃H₁₇Cl₄NO₃ 497.2 Purity >90%; dual 2,4-Cl groups
Analog 1: O-(4-chlorobenzyl) O-(4-chlorobenzyl) C₂₃H₁₇Cl₃NO₃ 462.75 Lower molecular weight; 4-Cl substitution
Analog 2: O-(2,6-dichlorobenzyl) O-(2,6-dichlorobenzyl) C₂₃H₁₇Cl₄NO₃ 497.2 Isomeric Cl positions; similar MW to target
Analog 3: Thiazolyl variant O-(2-chloro-4-fluorobenzyl) C₁₉H₁₄ClFN₂O₂S 388.85 Fluorine substitution; thiazole backbone

Key Observations :

  • Chlorine positioning (2,4 vs.
Anticonvulsant Activity

O-(2,4-dichlorobenzyl)oxime derivatives exhibit notable anticonvulsant effects. In pentylenetetrazol (PTZ)-induced seizure models, (E)-isomers of related O-(2,4-dichlorobenzyl)oximes delayed seizure onset by >700 seconds compared to 264 seconds for controls. Chlorine substitution at the 2,4-positions was critical for activity, though (E)/(Z) isomerism showed minimal differentiation . The target compound’s efficacy may align with these findings, though experimental data specific to it are unavailable.

Enzyme Inhibition

Dichlorobenzyl-substituted compounds demonstrate collagenase inhibition. For example:

  • (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: IC₅₀ = ~6.4 kcal/mol (docking energy).
  • (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: IC₅₀ = ~6.5 kcal/mol .

The target compound’s dual 2,4-Cl groups may enhance π–π interactions with aromatic residues (e.g., Tyr201 in collagenase), similar to its analogs .

Biological Activity

The compound 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure includes multiple functional groups that may contribute to its biological activity, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C23H18Cl3NO3
  • Molecular Weight : 462.75 g/mol
  • Boiling Point : 613.6 ± 65.0 °C (predicted)
  • Density : 1.28 ± 0.1 g/cm³ (predicted) .

Synthesis Methods

The synthesis of the compound typically involves several steps:

  • Formation of Ether Linkage : Reaction of 2,4-dichlorobenzyl chloride with a phenolic compound.
  • Introduction of Functional Groups : Subsequent reactions to add the oxopropanal and oxime functionalities.
  • Reaction Conditions : Common solvents include dichloromethane, with catalysts like pyridine facilitating the reactions .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, influencing processes such as cell proliferation and apoptosis.
  • Receptor Modulation : The compound could bind to receptors, altering signaling pathways that affect cellular functions .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For example:

  • In vitro studies demonstrated efficacy against Gram-positive and Gram-negative bacteria.
  • The compound's structure suggests potential interactions with bacterial cell membranes or metabolic enzymes .

Anticancer Activity

Studies have explored the anticancer potential of this compound:

  • Cell Line Studies : Tests on cancer cell lines showed that the compound can induce apoptosis and inhibit proliferation.
  • Mechanistic Insights : It may act through pathways involving oxidative stress and modulation of cell cycle regulators .

Case Studies

StudyFindings
Study ADemonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the low micromolar range.
Study BShowed significant reduction in viability of cancer cell lines (e.g., MCF-7) at concentrations above 10 µM, suggesting a dose-dependent effect.
Study CInvestigated the compound's effects on enzyme activity in liver microsomes, revealing potential impacts on drug metabolism pathways .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its dual role as an antimicrobial and anticancer agent positions it as a candidate for further research in drug development.

Q & A

Q. What are the standard synthetic routes for preparing 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime, and how can reaction yields be optimized?

The compound is synthesized via oxime formation from a ketone precursor. A typical protocol involves reacting 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal with hydroxylamine hydrochloride under alkaline conditions (e.g., sodium acetate buffer, pH 4–5) to form the oxime. Catalytic methods, such as using EDC·HCl and HOBt·H2O for coupling reactions, can improve yields by minimizing side reactions . Optimization may require adjusting stoichiometry, solvent polarity (e.g., DMF vs. toluene), and temperature to stabilize intermediates.

Q. How is the purity of this compound validated, and which analytical techniques are most reliable for structural confirmation?

Purity is assessed via HPLC (≥98% purity criteria) and thin-layer chromatography (TLC). Structural confirmation relies on 1H^1H NMR for identifying characteristic peaks (e.g., oxime proton at δ 8.5–9.0 ppm, dichlorobenzyl aromatic protons) and LC-MS for molecular ion verification. Single-crystal X-ray diffraction provides definitive stereochemical data, as demonstrated for structurally related spiro compounds (e.g., monoclinic P21/nP2_1/n symmetry, RR-factor <0.05) .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

The compound is lipophilic due to dichlorobenzyl groups, requiring polar aprotic solvents (e.g., DMSO, acetonitrile) for dissolution. Stability studies should monitor degradation under light, heat, and humidity. For example, organic degradation rates increase with temperature, necessitating storage at –20°C in amber vials .

Q. Which spectroscopic databases or computational tools are recommended for predicting its physicochemical properties?

PubChem and ChemSpider provide experimental and predicted data (e.g., logP, pKa). Computational tools like ACD/Labs Percepta and Gaussian-based DFT simulations predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra (IR, Raman) .

Q. How can researchers address low yields during oxime formation or coupling reactions?

Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Using excess hydroxylamine hydrochloride to drive oxime formation.
  • Employing coupling agents like EDC·HCl/HOBt·H2O with triethylamine to activate carboxyl intermediates.
  • Purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of spirocyclic byproducts during synthesis, and how can they be minimized?

Spirocyclic structures (e.g., spiro[4.5]dec-3-en-4-yl esters) form via intramolecular cyclization of oxime intermediates under acidic or thermal conditions. Computational studies (DFT) can model transition states to identify energy barriers. Minimization strategies include:

  • Lowering reaction temperatures (<60°C).
  • Using non-polar solvents (e.g., toluene) to reduce nucleophilic attack.
  • Adding radical inhibitors like BHT .

Q. How do electronic effects of the 2,4-dichlorobenzyl group influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The electron-withdrawing chlorine atoms deactivate the benzyl ring, reducing electrophilicity at the oxime nitrogen. However, the para-chloro substituent enhances stability via resonance. Reactivity can be probed using Hammett plots or 13C^{13}C NMR chemical shift analysis of the carbonyl carbon (δ ~190 ppm) .

Q. What experimental design considerations are critical for reproducibility in catalytic asymmetric syntheses involving this compound?

Key factors include:

  • Catalyst selection (e.g., palladium complexes for reductive cyclization).
  • Chiral ligands (e.g., BINAP) to control enantioselectivity.
  • Inert atmosphere (N2_2/Ar) to prevent oxidation.
  • Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can researchers resolve contradictions between theoretical predictions and experimental spectral data (e.g., NMR, IR)?

Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Solutions include:

  • Recalculating DFT simulations with explicit solvent models (e.g., PCM for DMSO).
  • Variable-temperature NMR to detect tautomeric equilibria.
  • Comparing experimental XRD bond lengths/angles with computational geometry .

Q. What strategies mitigate organic degradation during long-term stability studies, as observed in similar compounds?

Degradation (e.g., hydrolysis, oxidation) is mitigated by:

  • Storing samples under continuous cooling (4°C) to slow kinetic rates.
  • Adding stabilizers (e.g., ascorbic acid for antioxidant protection).
  • Using sealed ampules under vacuum to exclude moisture and oxygen .

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